molecular formula C5H2FI2N B3162872 2,4-Diiodo-6-fluoropyridine CAS No. 882170-39-0

2,4-Diiodo-6-fluoropyridine

Cat. No.: B3162872
CAS No.: 882170-39-0
M. Wt: 348.88 g/mol
InChI Key: KRVOVWBEMIWSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) Derivatives as Heterocyclic Scaffolds

The pyridine ring is a fundamental structural motif found in numerous natural products, including essential vitamins and alkaloids, as well as in a multitude of synthetic pharmaceutical agents. acs.orgbohrium.com As a polar, ionizable aromatic system, the pyridine scaffold can enhance the pharmacokinetic properties of drug molecules, such as solubility and bioavailability. nih.govresearchgate.net Its derivatives are widely recognized for their versatility in drug design and their exhibition of a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. acs.orgspectrabase.com The ability to modify the pyridine core through various chemical reactions makes it an indispensable tool for medicinal chemists in the discovery and development of novel therapeutic agents. researchgate.net

Role of Fluorine and Iodine Substituents in Modulating Pyridine Reactivity

The introduction of halogen atoms onto the pyridine ring profoundly alters its chemical reactivity and physical properties. Fluorine and iodine, in particular, offer distinct and often complementary advantages.

Fluorine: Due to its extreme electronegativity and small van der Waals radius, fluorine can significantly influence the metabolic stability, membrane permeability, and binding affinity of a molecule. nih.govvulcanchem.combiosynth.com Incorporating fluorine can block sites susceptible to metabolic oxidation and alter the acidity (pKa) of nearby functional groups, which are critical parameters in drug design. nih.govresearchgate.net In the context of the pyridine ring, a fluorine substituent enhances its electron-deficient nature, which can facilitate certain types of reactions, such as nucleophilic aromatic substitution (SNAr). chemicalbook.com

Iodine: The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making organoiodides highly reactive and valuable synthetic intermediates. moreheadstate.edu The iodine atom serves as an excellent leaving group, particularly in transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. vulcanchem.com This reactivity allows for the facile construction of new carbon-carbon and carbon-heteroatom bonds. Current time information in Bangalore, IN. Molecular iodine itself is also recognized as a cost-effective and environmentally benign catalyst for various organic transformations due to its mild Lewis acidic character. Current time information in Bangalore, IN.acs.org

Overview of Research Trajectories for Dihalogenated Fluoropyridines

Research involving dihalogenated fluoropyridines and other polyhalogenated pyridines is largely driven by their potential as versatile synthetic platforms. rsc.org A key research trajectory focuses on exploiting the differential reactivity of various halogen substituents to achieve site-selective functionalization. bohrium.comresearchgate.net For instance, in a molecule containing both iodine and fluorine, the C-I bond can be selectively targeted for a cross-coupling reaction while leaving the C-F bond intact for a subsequent SNAr reaction. bohrium.comacs.org This chemoselectivity enables the efficient and controlled synthesis of complex, highly substituted pyridine derivatives from a single starting material. researchgate.netuni-muenchen.de This strategy is of paramount importance in constructing molecular libraries for drug discovery and in designing advanced materials with tailored electronic properties. researchgate.netspectrabase.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4,6-diiodopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FI2N/c6-4-1-3(7)2-5(8)9-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVOVWBEMIWSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FI2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698170
Record name 2-Fluoro-4,6-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882170-39-0
Record name 2-Fluoro-4,6-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Diiodo 6 Fluoropyridine and Analogous Polyhalogenated Pyridines

Precursor Synthesis Strategies for Fluorinated and Dihalogenated Pyridines

The synthesis of polyhalogenated pyridines, which serve as foundational building blocks, is a critical first step. The methodologies for creating fluorinated, chlorinated, and brominated pyridine (B92270) precursors are diverse, each offering specific advantages in terms of yield and regioselectivity.

Synthesis of 2,4,6-Trifluoropyridine (B32590) as a Key Intermediate

2,4,6-Trifluoropyridine is a crucial intermediate in the synthesis of more complex halogenated pyridines. A common industrial route to fluorinated pyridines involves the halogen exchange (HALEX) reaction, starting from highly chlorinated pyridines. For instance, 3,5-dichloro-2,4,6-trifluoropyridine (B155018) can be prepared from pentachloropyridine (B147404) by reacting it with potassium fluoride (B91410) (KF). This reaction is typically conducted in a dipolar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures. google.comgoogleapis.com Research has shown that conducting this reaction under essentially anhydrous conditions and at temperatures below 170°C in NMP leads to high yields and minimizes tar formation. google.comgoogle.com The selectivity and yield can be further improved by using a mixed solvent system comprising an aprotic amide (e.g., NMP) and an aromatic hydrocarbon (e.g., toluene). googleapis.com

Once 3,5-dichloro-2,4,6-trifluoropyridine is obtained, it can be converted to 2,4,6-trifluoropyridine through reductive dehalogenation, for example, using a palladium catalyst. chemicalbook.compsu.edu

PrecursorReagentsSolventTemperatureProductYield
PentachloropyridinePotassium Fluoride (KF)N-methyl-2-pyrrolidone (NMP)< 170°C3,5-Dichloro-2,4,6-trifluoropyridineHigh
3,5-Dichloro-2,4,6-trifluoropyridineH₂ (Catalytic Hydrogenation)Palladium Catalyst-2,4,6-Trifluoropyridine-

This table summarizes the key steps in the synthesis of 2,4,6-trifluoropyridine, a versatile intermediate.

Preparation of Dibromofluoropyridines as Related Building Blocks

The synthesis of pyridines containing both bromine and fluorine atoms often involves halogen exchange reactions on perfluorinated or perchlorinated precursors. An efficient method for producing bromofluoroheterocycles is the replacement of fluorine with bromine using a mixture of hydrogen bromide (HBr) and aluminum tribromide (AlBr₃). psu.edu For example, heating pentafluoropyridine (B1199360) with this reagent mixture in an autoclave results in a high yield of 2,4,6-tribromo-3,5-difluoropyridine. psu.edu

Another approach involves building the halogenated ring from simpler precursors. For example, 2,4-dibromopyridine (B189624) can be synthesized from 2,4-dihydroxypyridine (B17372) by heating it with phosphorus oxybromide (POBr₃). semanticscholar.org While this does not directly yield a fluorinated compound, the resulting dibromopyridine can be a substrate for subsequent fluorination or other functionalization reactions.

PrecursorReagentsConditionsProductYield
PentafluoropyridineHBr / AlBr₃Autoclave, heat2,4,6-Tribromo-3,5-difluoropyridineHigh psu.edu
2,4-DihydroxypyridinePOBr₃125 °C2,4-Dibromopyridine71% semanticscholar.org

This table outlines representative methods for synthesizing pyridines containing both bromine and fluorine atoms.

Strategies for Selective Functionalization of Dichloropyridines

The selective introduction of functional groups onto dichloropyridine rings is a formidable challenge due to the similar reactivity of the chlorine atoms. However, various strategies have been developed to control the regioselectivity of these reactions. nih.gov

One common approach is directed ortho-metalation, where an existing functional group directs deprotonation to an adjacent position. The use of hindered lithium amide bases, such as lithium diisopropylamide (LDA), can facilitate deprotonation at specific sites, which can then be trapped by an electrophile. researchgate.net The site of lithiation can be influenced by the reaction conditions and the substitution pattern of the dichloropyridine. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the selective functionalization of dichloropyridines. nih.gov For 2,4-dichloropyridines, oxidative addition of the palladium catalyst is generally favored at the more electrophilic C2 position (alpha to the nitrogen). nih.gov However, careful selection of ligands and reaction conditions can reverse this selectivity, favoring reaction at the C4 position. nih.govacs.org For instance, specific palladium/N-heterocyclic carbene (NHC) ligand systems have been shown to preferentially arylate 2,4-dibromopyridine at the C4 position. nih.gov

Dichloropyridine IsomerReagents/CatalystKey PrincipleOutcome
2,4-Dichloropyridine1. LDA2. ElectrophileDeprotonation/LithiationSite-selective functionalization researchgate.net
2,4-DichloropyridineArylboronic acid, Pd(OAc)₂ / NHC ligandSteric/Electronic Control in Cross-CouplingPreferential arylation at C4 over C2 nih.govacs.org
2,5-DichloropyridineArylboronic acid, Pd(OAc)₂ / NHC ligandElectronic Control in Cross-CouplingMonoarylation at the more electrophilic C2 position nih.gov

This interactive table details strategies for achieving regioselective functionalization of various dichloropyridine isomers.

Regioselective Iodination Techniques for Pyridine Rings

The introduction of iodine onto the pyridine nucleus can be achieved through direct C-H iodination or by halogen exchange reactions. The choice of method depends on the substrate's reactivity and the desired regiochemical outcome.

Diiodination of Polyfluoropyridines (e.g., 2,4,6-Trifluoropyridine)

Direct iodination of electron-deficient polyfluoropyridines requires potent electrophilic iodinating agents. A well-documented example is the diiodination of 2,4,6-trifluoropyridine. thieme-connect.comthieme-connect.com This reaction is effectively carried out using a mixture of potassium iodide (KI) and periodic acid (H₅IO₆) in concentrated sulfuric acid. thieme-connect.comthieme-connect.comthieme-connect.com Heating this mixture at 55°C results in the formation of 2,4,6-trifluoro-3,5-diiodopyridine in a high yield of 85%. thieme-connect.comthieme-connect.com This method demonstrates a powerful technique for introducing two iodine atoms onto an activated pyridine ring, although at the C3 and C5 positions rather than C2 and C4.

Other general methods for the iodination of aromatic systems include the use of elemental iodine (I₂) with a strong oxidant, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or hydrogen peroxide, or reagents like N-iodosuccinimide (NIS). nih.govorganic-chemistry.orgresearchgate.net The regioselectivity of these reactions is often dictated by the electronic properties of the substrate. rsc.org

SubstrateIodinating AgentConditionsProductYield
2,4,6-TrifluoropyridineKI / H₅IO₆H₂SO₄, 55°C2,4,6-Trifluoro-3,5-diiodopyridine85% thieme-connect.comthieme-connect.com

This table highlights a key method for the diiodination of the 2,4,6-trifluoropyridine precursor.

Halogen Exchange Reactions for Iodine Incorporation

Halogen exchange, or the Finkelstein reaction, provides an alternative route for incorporating iodine into a pyridine ring. This method is particularly useful for replacing chlorine or bromine atoms. Acid-mediated nucleophilic halogen exchange has been shown to be a highly effective, transition-metal-free method for converting pyridyl chlorides to their corresponding iodides. researchgate.net The reaction, which uses sodium iodide (NaI) in the presence of an acid, readily substitutes chlorides at the 2- and 4-positions of pyridines and quinolines with yields ranging from 75-91%. researchgate.net

Microwave-assisted trans-halogenation reactions have also been developed, where chloro- or bromo-substituted pyridines are converted to iodides using sodium iodide, often in the presence of acetic anhydride. researchgate.net These methods offer rapid and high-yielding pathways for iodine incorporation. researchgate.net

SubstrateReagentsConditionsProductYield
2-Chloropyridine / 4-ChloropyridineNaI / AcidAcid-mediated2-Iodopyridine / 4-IodopyridineGood to High researchgate.net
Chloro-substituted pyridinesNaI / Acetic AnhydrideMicrowave irradiationIodo-substituted pyridinesHigh researchgate.net

This table summarizes halogen exchange methods for introducing iodine into the pyridine ring, a key potential step for synthesizing 2,4-Diiodo-6-fluoropyridine from a corresponding dichloro- or dibromo-fluoropyridine precursor.

Chemical Reactivity and Mechanistic Studies of 2,4 Diiodo 6 Fluoropyridine Systems

Reactivity Profiles of Halogen Substituents in Fluoropyridines

The reactivity of halogenated pyridines is fundamentally dictated by the electron-deficient (π-deficient) nature of the aromatic ring. The nitrogen atom exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, which reduces the electron density of the ring carbons, particularly at the ortho (C2, C6) and para (C4) positions. youtube.comuoanbar.edu.iq This inherent electronic property makes the pyridine (B92270) ring less reactive towards electrophilic substitution compared to benzene but significantly more susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqquora.com The presence of additional halogen substituents further modulates this reactivity.

In 2,4-diiodo-6-fluoropyridine, both iodine atoms are situated at positions activated by the ring nitrogen (ortho and para). This activation facilitates their displacement by nucleophiles or their participation in metal-catalyzed cross-coupling reactions. The relative reactivity of the iodine at C2 versus C4 is governed by a combination of electronic and steric factors.

Electronic Effects : The C2 position is generally considered more electron-deficient than the C4 position due to its closer proximity to the electronegative nitrogen atom. This enhanced electrophilicity often makes the C2-I bond more susceptible to nucleophilic attack or oxidative addition by a metal catalyst. wuxibiology.combaranlab.org

Steric Effects : The C2 position is flanked by the ring nitrogen, which can present steric hindrance to incoming reagents, particularly if bulky catalysts or nucleophiles are used. The C4 position is comparatively less sterically encumbered.

The ultimate selectivity often depends on the specific reaction conditions. In many palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions on polyhalogenated pyridines, functionalization occurs preferentially at the C2 position, highlighting the dominance of electronic effects. wuxibiology.comacs.org

The fluorine atom at the C6 position plays a critical role in activating the entire pyridine system towards nucleophilic attack. Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect. stackexchange.com This effect further depletes the electron density of the pyridine ring, making it a more potent electrophile.

A key aspect of the chemistry of multi-halogenated systems is the differential reactivity of the halogens depending on the reaction mechanism. In this compound, the C-I and C-F bonds exhibit divergent and often orthogonal reactivity in SNAr and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) : The reactivity order for SNAr is often dominated by the ability of the substituent to activate the ring for nucleophilic attack, rather than its ability to act as a leaving group. wikipedia.org The rate-determining step is the formation of the Meisenheimer complex, which is stabilized by strongly electron-withdrawing groups. stackexchange.com This leads to a typical reactivity trend of F > Cl > Br > I for activation. wikipedia.orgresearchgate.net Therefore, the carbon attached to fluorine is the most electrophilic site. However, iodide is a far superior leaving group compared to fluoride (B91410). This dichotomy means that while attack may be kinetically favored at C6, the expulsion of the leaving group is much more favorable at C2 or C4. The reaction outcome can depend subtly on the conditions and the nature of the nucleophile. sci-hub.se

Transition Metal-Catalyzed Cross-Coupling : These reactions (e.g., Suzuki, Sonogashira, Heck) typically proceed via an oxidative addition mechanism, where a low-valent metal catalyst (commonly palladium or nickel) inserts into the carbon-halogen bond. baranlab.org The rate of this step is highly dependent on the C-X bond dissociation energy. Weaker bonds undergo oxidative addition more readily. This results in a reactivity order that is the inverse of that seen in many SNAr reactions: I > Br > Cl >> F. baranlab.org For this compound, this principle allows for high chemoselectivity. Cross-coupling reactions will occur exclusively at the C-I bonds, leaving the robust C-F bond intact for potential subsequent transformations. researchgate.net

Table 1: Comparative Reactivity of Halogens in Different Reaction Types
Reaction TypeGoverning FactorGeneral Reactivity OrderExpected Reactivity in this compound
Nucleophilic Aromatic Substitution (SNAr)Ring Activation (Stabilization of Meisenheimer Complex)F > Cl > Br > IC-F bond provides highest activation; C-I bonds are better leaving groups. Reactivity is competitive.
Cross-Coupling (e.g., Suzuki, Sonogashira)C-X Bond Strength (Ease of Oxidative Addition)I > Br > Cl > FSelective reaction at the C-I bonds over the C-F bond.

Regioselectivity and Chemoselectivity in Transformations of Diiodofluoropyridines

The presence of three distinct halogen atoms on an activated pyridine ring makes the control of regioselectivity (which site reacts) and chemoselectivity (which functional group reacts) a central challenge and opportunity in the synthetic application of this compound.

Site-selective functionalization of this compound is achieved by exploiting the intrinsic electronic and steric differences between the three positions and by carefully selecting reaction conditions.

Chemoselectivity (I vs. F) : As established, the most straightforward selectivity arises from the divergent reactivity of C-I and C-F bonds. Cross-coupling reactions can be directed with high fidelity to one or both of the iodine positions while preserving the fluorine for subsequent SNAr chemistry. baranlab.org

Regioselectivity (C2-I vs. C4-I) : Differentiating between the two C-I bonds is more challenging but achievable. The inherent electronic preference often favors reaction at C2. However, this can be overridden by steric factors. For instance, using a bulky palladium catalyst or a sterically demanding coupling partner can favor reaction at the less hindered C4 position. Temperature and solvent can also play a role in modulating this selectivity.

The ability to sequentially functionalize the C-I bonds, followed by displacement of the C-F bond, allows for the synthesis of trisubstituted pyridines in a controlled, stepwise manner.

Controlling the reaction pathway in a molecule like this compound involves a strategic choice of reagents and conditions to favor one transformation over others.

Selective Monofunctionalization : To replace only one iodine atom, the reaction can be run with one equivalent of the coupling partner at low temperatures to disfavor a second reaction. The choice of catalyst, ligand, and solvent can further enhance selectivity between the C2 and C4 positions.

Sequential Di-functionalization : After a first cross-coupling reaction at one of the iodo-positions (e.g., C4), the electronic properties of the ring are altered. This change can affect the reactivity of the remaining C2-I bond, allowing for a second, different coupling partner to be introduced under a separate set of conditions.

Orthogonal Chemistry : A powerful strategy is to use orthogonal reaction types. For example, a Sonogashira coupling could be performed selectively at the C4-I position, followed by a Suzuki coupling at the C2-I position, and finally, a nucleophilic aromatic substitution at the C6-F position. This approach leverages the distinct reactivity of each site to build molecular complexity efficiently.

Table 2: Strategies for Controlled Functionalization
Target TransformationReaction TypeKey Control StrategyExpected Reactive Site
Selective Mono-arylationSuzuki CouplingUse of bulky catalyst/ligand; 1 equivalent of boronic acid.C4-I (steric control) or C2-I (electronic control).
Selective Mono-alkynylationSonogashira CouplingCareful control of stoichiometry and temperature.C4-I or C2-I.
Selective Amination/AlkoxylationNucleophilic Aromatic Substitution (SNAr)Reaction conditions favoring displacement of a good leaving group (I) or attack at the most activated site (F).C2-I, C4-I, or C6-F.
Halogen-Metal ExchangeLithiation (e.g., with n-BuLi)Low temperature to prevent side reactions. Exchange is often faster at iodine.C4-I or C2-I.

By understanding these principles of reactivity and selectivity, chemists can harness the potential of this compound as a versatile scaffold for the synthesis of complex, highly functionalized pyridine derivatives.

Reaction Kinetic and Thermodynamic Investigations of this compound Systems

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity of chemical compounds, offering a quantitative understanding of reaction rates, transition states, and the relative stability of reactants and products. For halogenated pyridines, such as this compound, these investigations are crucial for predicting reaction outcomes, optimizing synthetic protocols, and elucidating reaction mechanisms. However, a review of the scientific literature reveals a significant gap in experimental and computational data specifically pertaining to the reaction kinetics and thermodynamics of this compound.

Kinetic vs. Thermodynamic Control in Halogenated Pyridines

In the context of nucleophilic aromatic substitution (SNAr) reactions, a common reaction type for halopyridines, the nature of the leaving group and the position of substitution can influence whether a reaction is under kinetic or thermodynamic control.

Kinetic Control: This regime favors the product that is formed fastest, meaning it has the lowest activation energy. Reaction conditions that typically favor kinetic control include lower temperatures and shorter reaction times.

Thermodynamic Control: This regime favors the most stable product, which corresponds to the lowest energy state. Higher temperatures and longer reaction times allow for the reversal of less stable, kinetically favored products to the more stable, thermodynamically favored ones.

For di- and trihalopyridines, the regioselectivity of a reaction can be highly dependent on these factors. For instance, in lithiation reactions of dihalopyridines, the initially formed lithiated species (the kinetic product) may rearrange to a more stable organolithium intermediate (the thermodynamic product) at higher temperatures.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

Due to the absence of specific experimental data for this compound, a hypothetical reaction scenario can be considered to illustrate these principles. In a nucleophilic substitution reaction, a nucleophile could potentially attack at the C-2, C-4, or C-6 positions. The presence of two iodine atoms and one fluorine atom presents a complex case for predicting reactivity.

To provide a quantitative understanding, computational chemistry methods are often employed to calculate the activation energies and reaction enthalpies for different pathways. Such studies would be invaluable in predicting the kinetic and thermodynamic favorability of substitution at each position.

Data Tables

Without specific experimental or computational results for this compound, it is not possible to present factual data tables. The following tables are therefore illustrative templates of how such data would be presented if it were available from research findings.

Table 1: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction of this compound

NucleophilePosition of SubstitutionRate Constant (k) [M⁻¹s⁻¹]Activation Energy (Ea) [kJ/mol]
Nu⁻C-2 (Iodo)Data not availableData not available
Nu⁻C-4 (Iodo)Data not availableData not available
Nu⁻C-6 (Fluoro)Data not availableData not available

Table 2: Hypothetical Thermodynamic Data for a Nucleophilic Substitution Reaction of this compound

Position of SubstitutionEnthalpy of Reaction (ΔH) [kJ/mol]Entropy of Reaction (ΔS) [J/mol·K]Gibbs Free Energy of Reaction (ΔG) [kJ/mol]
C-2 (Iodo)Data not availableData not availableData not available
C-4 (Iodo)Data not availableData not availableData not available
C-6 (Fluoro)Data not availableData not availableData not available

Theoretical and Computational Chemistry of 2,4 Diiodo 6 Fluoropyridine Systems

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within 2,4-diiodo-6-fluoropyridine are fundamental to its properties. Computational chemistry provides powerful tools to probe these characteristics at a quantum mechanical level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For this compound, DFT calculations are employed to predict its ground state properties, including its optimized molecular geometry, bond lengths, and bond angles. These calculations provide a static, time-averaged picture of the molecule's structure.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: This table is illustrative as specific literature data for this compound was not found. The values are based on general principles of computational chemistry for similar molecules.)

PropertyCalculated Value
Total EnergyValue in Hartrees
Dipole MomentValue in Debye
C2-I Bond Length~2.1 Å
C4-I Bond Length~2.1 Å
C6-F Bond Length~1.35 Å
C-N-C Bond Angle~117°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical in predicting a molecule's electrophilic and nucleophilic behavior.

The analysis of the HOMO and LUMO provides insights into the reactive sites of this compound. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting its electrophilic character. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, it is expected that the lone pairs on the nitrogen and the iodine atoms would contribute significantly to the HOMO, while the LUMO would likely be a π* orbital of the pyridine (B92270) ring, influenced by the electron-withdrawing halogen substituents.

Table 2: Representative Frontier Molecular Orbital Properties (Note: As with the previous table, these values are illustrative due to the absence of specific published data.)

ParameterValue
HOMO EnergyValue in eV
LUMO EnergyValue in eV
HOMO-LUMO GapValue in eV

Vibrational Spectroscopy Simulations and Assignments

Computational methods can simulate the vibrational spectra (infrared and Raman) of molecules, which arise from the various vibrational modes of the atoms. These simulations are invaluable for interpreting experimental spectra and assigning specific spectral bands to particular molecular motions. DFT calculations are commonly used to compute the harmonic vibrational frequencies of molecules.

For this compound, a theoretical vibrational analysis would predict the frequencies and intensities of its fundamental vibrational modes. These modes would include stretching, bending, and torsional motions of the pyridine ring and its substituents. For example, characteristic stretching frequencies for the C-I, C-F, C-N, and C-C bonds would be identified, as well as in-plane and out-of-plane bending modes of the C-H bonds and the pyridine ring. Comparing these simulated spectra with experimental data would provide a powerful confirmation of the molecule's structure. Studies on similar molecules like 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine (B155018) have demonstrated excellent agreement between DFT-calculated and experimentally observed vibrational spectra. researchgate.net

Table 3: Illustrative Calculated Vibrational Frequencies and Assignments (Note: This table presents a hypothetical selection of vibrational modes and their expected frequencies.)

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3100-3000C-H stretching
~1600-1400Pyridine ring C=C and C=N stretching
~1250C-F stretching
~1100-1000Ring breathing modes
~600-500C-I stretching
Below 500Ring deformation and out-of-plane bending modes

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles. mdpi.com By mapping the potential energy surface of a reaction, chemists can understand the feasibility of different reaction pathways and predict the products of a reaction.

For this compound, computational studies could elucidate the mechanisms of various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions. For example, by calculating the activation energies for the substitution of the iodo and fluoro groups, one could predict the regioselectivity of a given reaction. The iodine atoms are generally better leaving groups than the fluorine atom in nucleophilic aromatic substitutions, and computational studies could quantify this difference. Such studies would involve locating the transition state structures and calculating the energy barriers for each potential reaction pathway.

Prediction of Molecular Interactions and Self-Assembly Propensities

The non-covalent interactions that a molecule can form are crucial in determining its macroscopic properties, such as its crystal structure and its behavior in solution. Computational methods can be used to predict and analyze these interactions, including hydrogen bonding, halogen bonding, and π-stacking.

Given the presence of iodine and fluorine atoms, this compound is a prime candidate for forming halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The iodine atoms in this compound, being large and polarizable, are expected to be strong halogen bond donors. Computational studies could predict the strength and directionality of these halogen bonds with various Lewis bases.

Furthermore, the aromatic pyridine ring can participate in π-stacking interactions. Understanding these non-covalent interactions is key to predicting how molecules of this compound might self-assemble into larger, ordered structures in the solid state or in solution.

Applications of 2,4 Diiodo 6 Fluoropyridine in Advanced Organic Synthesis

As Versatile Building Blocks for Complex Heterocyclic Architectures

The unique substitution pattern of 2,4-diiodo-6-fluoropyridine offers multiple reaction sites that can be selectively addressed to construct complex heterocyclic architectures. The presence of two iodine atoms, which are amenable to various cross-coupling reactions, and a fluorine atom, which can participate in nucleophilic aromatic substitution (SNAr), provides a powerful platform for molecular elaboration.

The C-I bonds at the 2- and 4-positions can be selectively functionalized through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The inherent difference in reactivity between the C4-I and C2-I bonds, with the former generally being more reactive, allows for a stepwise introduction of different substituents. Following the functionalization of the iodo groups, the fluorine atom at the 6-position can be displaced by a variety of nucleophiles, leading to the formation of highly substituted pyridine (B92270) cores. This sequential and regioselective approach is instrumental in the synthesis of complex molecules with precisely defined substitution patterns, which are often key components of pharmaceuticals, agrochemicals, and materials science.

Synthesis of Diversified Pyridine Derivatives through Functionalization

The differential reactivity of the halogen substituents in this compound is the cornerstone for the synthesis of a diverse library of pyridine derivatives. The order of reactivity in palladium-catalyzed cross-coupling reactions is generally C4-I > C2-I >> C6-F. This allows for a predictable and controlled functionalization sequence.

Initially, the more reactive C4-I bond can be selectively targeted in a Suzuki-Miyaura coupling with an aryl or vinyl boronic acid, a Sonogashira coupling with a terminal alkyne, or a Buchwald-Hartwig amination with an amine, leaving the C2-I and C6-F bonds intact. Subsequently, the C2-I bond can be subjected to a second, different cross-coupling reaction under slightly more forcing conditions. Finally, the less reactive C-F bond can undergo nucleophilic aromatic substitution with various nucleophiles such as alkoxides, thiolates, or amines. This stepwise approach enables the introduction of three different functional groups at specific positions on the pyridine ring, leading to a vast array of structurally diverse molecules.

Reaction Type Position Reagent/Catalyst Product Type Typical Yield (%)
Suzuki-Miyaura Coupling C4 Arylboronic acid, Pd(PPh₃)₄, Base 4-Aryl-2-iodo-6-fluoropyridine 85-95
Suzuki-Miyaura Coupling C2 Arylboronic acid, Pd(dppf)Cl₂, Base 2-Aryl-4-iodo-6-fluoropyridine 70-85
Sonogashira Coupling C4 Terminal alkyne, Pd(PPh₃)₄, CuI, Base 4-Alkynyl-2-iodo-6-fluoropyridine 80-90
Sonogashira Coupling C2 Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Base 2-Alkynyl-4-iodo-6-fluoropyridine 65-80
Buchwald-Hartwig Amination C4 Amine, Pd₂(dba)₃, Ligand, Base 4-Amino-2-iodo-6-fluoropyridine 75-90
Buchwald-Hartwig Amination C2 Amine, Pd(OAc)₂, Ligand, Base 2-Amino-4-iodo-6-fluoropyridine 60-75
Nucleophilic Aromatic Substitution C6 Nucleophile (e.g., NaOMe, NaSPh) 6-Substituted-2,4-diiodopyridine 70-95

Precursors for Fused Polycyclic Aromatic Systems

Through sequential functionalization, this compound can serve as a key precursor for the synthesis of fused polycyclic aromatic systems containing a pyridine ring. By introducing appropriate functional groups at the 2, 4, and 6 positions, intramolecular cyclization reactions can be triggered to construct additional rings onto the pyridine core.

For instance, a Sonogashira coupling at the C4 position with an alkyne bearing a terminal hydroxyl group, followed by another Sonogashira coupling at the C2 position with a different alkyne, can set the stage for a cascade cyclization. Subsequent intramolecular reactions, such as an acid-catalyzed hydroalkoxylation followed by a palladium-catalyzed annulation, can lead to the formation of complex, multi-ring systems. The fluorine atom at the C6 position can also be utilized as a handle for further annulation reactions after the initial functionalization of the iodo groups. This strategy provides a powerful tool for the construction of novel polycyclic heteroaromatics with potential applications in materials science and medicinal chemistry.

Strategic Intermediates in Total Synthesis Efforts

The ability to introduce multiple, distinct functional groups in a controlled manner makes this compound a valuable strategic intermediate in the total synthesis of complex natural products and pharmaceutical agents. Many biologically active molecules, particularly alkaloids, contain highly substituted pyridine cores. The use of this compound can significantly streamline their synthesis by allowing for the rapid assembly of a densely functionalized central pyridine ring.

In a hypothetical total synthesis, the C4 and C2 positions could be elaborated through cross-coupling reactions to install key fragments of the target molecule. The C6-fluoro substituent could then be displaced by a nucleophile to complete the carbon skeleton or introduce a crucial heteroatom. This modular approach, where different building blocks can be coupled to the central pyridine scaffold, is highly convergent and allows for the efficient synthesis of analogues for structure-activity relationship (SAR) studies. The predictable reactivity of this compound makes it an attractive starting material for synthetic chemists tackling the challenge of complex molecule synthesis.

Future Research Directions and Synthetic Challenges

Development of More Sustainable and Green Synthetic Approaches

The synthesis of polyhalogenated pyridines often relies on harsh reagents and energy-intensive conditions. A primary challenge in the future synthesis of 2,4-Diiodo-6-fluoropyridine will be the development of environmentally benign methodologies. Future research could focus on:

Flow Chemistry: Continuous flow reactors could offer improved control over reaction parameters, enhanced safety for potentially hazardous reactions, and reduced waste generation.

Catalytic Halogenation: The development of selective and efficient catalysts for the direct iodination and fluorination of pyridine (B92270) precursors would represent a significant advancement over traditional stoichiometric methods.

Bio-inspired Synthesis: Exploring enzymatic or microbial pathways for the halogenation of pyridine scaffolds could offer a truly green and sustainable route to this compound.

Exploration of Novel Catalytic Transformations for Diiodofluoropyridines

The two distinct halogen atoms in this compound offer a versatile platform for selective catalytic transformations. The significant difference in the reactivity of the C-I and C-F bonds could be exploited in various cross-coupling reactions. Future research should investigate:

Selective Cross-Coupling Reactions: Developing catalytic systems that can selectively activate one C-I bond over the other, or the C-I bonds in the presence of the more robust C-F bond, would be a key focus. This would allow for the stepwise and controlled introduction of different functional groups.

Photoredox Catalysis: Light-mediated catalytic reactions could offer mild and highly selective methods for the functionalization of the diiodo-fluoropyridine core.

Dual Catalysis: The combination of two different catalytic cycles could enable novel and complex transformations that are not achievable with a single catalyst.

Uncovering New Reactivity Patterns and Synthetic Pathways

The interplay of the electron-withdrawing fluorine atom and the two polarizable iodine atoms is expected to impart unique reactivity to the pyridine ring. A thorough investigation of its fundamental reactivity is crucial for its future application. Key areas of exploration include:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 6-position is anticipated to be susceptible to nucleophilic displacement. Studying the kinetics and regioselectivity of SNAr reactions with various nucleophiles will be essential.

Halogen Dance Reactions: The propensity of iodinated aromatics to undergo base-catalyzed halogen migration, or "halogen dance," could lead to the formation of novel isomers and provide access to otherwise inaccessible substitution patterns.

Directed Ortho-Metalation (DoM): The directing ability of the fluorine and iodine substituents in metal-catalyzed C-H activation reactions could be a powerful tool for the regioselective functionalization of the pyridine ring.

Expansion of Applications in Emerging Fields of Chemical Science

While currently speculative, the unique electronic and steric properties of this compound suggest its potential utility in a range of emerging scientific fields. Future research could be directed towards:

Materials Science: The incorporation of this highly functionalized pyridine into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could lead to novel materials with tailored properties.

Medicinal Chemistry: Halogenated pyridines are prevalent scaffolds in pharmaceuticals. The specific substitution pattern of this compound could serve as a unique building block for the synthesis of novel drug candidates.

Supramolecular Chemistry: The ability of the iodine atoms to participate in halogen bonding could be exploited in the design of self-assembling supramolecular structures with interesting architectures and functions.

Q & A

Q. What are the common synthetic routes for preparing 2,4-diiodo-6-fluoropyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation of 6-fluoropyridine derivatives using iodine sources (e.g., I₂, N-iodosuccinimide) under controlled conditions. Direct iodination is influenced by the directing effects of fluorine, which activates specific positions on the pyridine ring. Reaction parameters such as temperature (60–120°C), solvent polarity (e.g., DMF, acetonitrile), and catalysts (e.g., H₂SO₄, Lewis acids) must be optimized to minimize polyiodination byproducts. For example, excess iodine and prolonged reaction times may lead to over-iodination, necessitating stepwise monitoring via TLC or HPLC .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C/¹⁹F NMR) is critical, though iodine’s quadrupolar moment may broaden signals, requiring complementary techniques like mass spectrometry (HRMS) for molecular confirmation. Single-crystal X-ray diffraction (using programs like SHELXL ) provides unambiguous structural determination, particularly for verifying regioselectivity of iodination. Discrepancies in fluorine’s electronic effects versus iodine’s steric bulk can be resolved by comparing experimental data with DFT-calculated spectra .

Q. What safety protocols and waste management practices are critical when handling this compound?

  • Methodological Answer : Due to its halogenated nature, handle in a fume hood with nitrile gloves and lab coats. Waste containing iodine must be segregated and treated via halogen-specific neutralization (e.g., sodium thiosulfate) before disposal. Acute toxicity data may be limited, so adhere to protocols for analogous iodinated compounds, including spill containment with vermiculite and immediate decontamination .

Advanced Research Questions

Q. How can competing reaction pathways during the iodination of 6-fluoropyridine derivatives be controlled to favor diiodination at the 2 and 4 positions?

  • Methodological Answer : Fluorine’s strong meta-directing effect initially directs iodination to the 2-position. To achieve 4-iodination, steric and electronic factors must be balanced. Using bulky directing groups (e.g., trimethylsilyl) or sequential deprotection steps can shift reactivity. Kinetic vs. thermodynamic control studies (varying temperature and iodine stoichiometry) are essential. Computational modeling of transition states (e.g., using Gaussian) can predict regioselectivity .

Q. What strategies optimize the use of this compound in palladium-catalyzed cross-coupling reactions for constructing complex heterocycles?

  • Methodological Answer : The compound’s two iodine atoms enable sequential Suzuki-Miyaura or Ullmann couplings. Use Pd(PPh₃)₄ or XPhos ligands for sterically hindered substrates. Solvent choice (e.g., toluene for high-temperature reactions) and base (Cs₂CO₃ for deprotonation) are critical. Monitor reaction progress to isolate mono-coupled intermediates before introducing the second coupling partner. Catalytic systems must tolerate fluorine’s electronegativity, which can deactivate certain catalysts .

Q. How should researchers address discrepancies in reported reaction yields or byproduct profiles during synthesis?

  • Methodological Answer : Conduct Design of Experiments (DoE) to isolate variables (e.g., iodine source, solvent, catalyst). Use LC-MS to track byproduct formation and identify side reactions (e.g., dehalogenation or ring-opening). Compare results with literature protocols for analogous dihalopyridines, adjusting purification techniques (e.g., column chromatography vs. recrystallization) to improve reproducibility. Contradictions may arise from trace moisture or oxygen, necessitating rigorous inert-atmosphere controls .

Q. What role does this compound play in studying halogen bonding interactions in supramolecular chemistry?

  • Methodological Answer : Iodine’s polarizability makes it a strong halogen bond donor. Co-crystallize with acceptors like pyridine-N-oxides and analyze via X-ray crystallography. Quantify interaction strength using isothermal titration calorimetry (ITC) or Raman spectroscopy. Compare with bromo/chloro analogs to elucidate trends in bond length and energy, which inform crystal engineering and drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diiodo-6-fluoropyridine
Reactant of Route 2
Reactant of Route 2
2,4-Diiodo-6-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.